4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid
Description
4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid is a benzoic acid derivative functionalized with a thioether-linked 1,3-thiazole moiety at the para position. The compound features a planar benzoic acid core connected via a sulfur atom to a methylene group attached to the 4-position of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-11(14)8-1-3-10(4-2-8)16-6-9-5-15-7-12-9/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDWCUKDFDYRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1,3-thiazole-4-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Thiazole derivatives, including 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid, have shown significant antimicrobial properties. Research indicates that compounds with thiazole rings exhibit potent activity against various pathogens, including resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, several compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL against Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like spectinomycin and fluconazole .
Anti-inflammatory Properties
The presence of the thiazole group in the compound may contribute to anti-inflammatory effects. Preliminary studies suggest that derivatives can influence inflammatory pathways, making them candidates for further exploration in treating inflammatory diseases.
Research Findings
Investigations into thiazole compounds have revealed their potential to modulate inflammatory responses in vitro, indicating their utility in developing new anti-inflammatory agents .
Drug Discovery and Development
Thiazole derivatives are integral to drug design due to their diverse biological activities. The compound's structure allows for modifications that can enhance pharmacological properties.
Development Process
The synthesis and modification of thiazole compounds typically involve various chemical reactions aimed at optimizing their efficacy. These processes are crucial in preclinical and clinical trials for developing new therapeutic agents .
Industrial Applications
Beyond medicinal uses, thiazole compounds serve significant roles in industrial applications as catalysts, dyes, and chemical reaction accelerators.
Industrial Utilization
Thiazole derivatives are incorporated into manufacturing processes to improve efficiency and product quality. Their stability and reactivity make them valuable additives in various chemical reactions.
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains and fungi | MIC values between 31.25 μg/mL - 125 μg/mL |
| Anti-inflammatory | Potential modulation of inflammatory pathways | In vitro studies showing reduced inflammation |
| Drug Discovery | Used as building blocks for novel pharmaceuticals | Enhanced efficacy in preclinical trials |
| Industrial Chemistry | Catalysts and additives for improving manufacturing processes | Increased efficiency and product quality |
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Methoxy and phenyl groups (e.g., in ) increase steric bulk and π-conjugation, enhancing photostability and solubility.
Physicochemical Properties
Insights :
- Methylation (as in ) reduces polarity, increasing compatibility with lipid membranes.
Biological Activity
4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid is a compound that incorporates both a thiazole and benzoic acid moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a thiazole ring, which contributes significantly to its biological properties. Thiazole derivatives are recognized for their antioxidant , antibacterial , anticancer , and anti-inflammatory activities. The presence of sulfur and nitrogen in the thiazole structure enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of thiazole, including this compound, exhibit potent anticancer activity. A study found that related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism of action is often linked to the inhibition of tubulin polymerization, disrupting cancer cell mitosis .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogens. Studies have documented its effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating moderate potency compared to standard antibiotics . The structure-activity relationship suggests that modifications in the thiazole ring can enhance antimicrobial efficacy by increasing lipophilicity and electron-withdrawing characteristics .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific protein kinases involved in cell survival pathways .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. Results indicated significant inhibition of growth at concentrations as low as 10 μg/mL, showcasing its potential as a novel antimicrobial agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The thioether linkage in this compound can be synthesized via nucleophilic substitution. For example, reacting 4-mercaptobenzoic acid with a thiazolylmethyl halide (e.g., 4-chloromethyl-1,3-thiazole) under reflux in a polar aprotic solvent like DMF, using a base (e.g., K₂CO₃) to deprotonate the thiol. Optimization includes controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 thiol:halide) to minimize byproducts . Alternative routes may involve coupling thioacetic acid derivatives with thiazole-containing intermediates, as demonstrated in analogous thiourea syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring protons (δ 7.5–8.5 ppm) and thioether linkage (C-S bond at ~40 ppm in ¹³C).
- IR Spectroscopy : Validate the carboxylic acid (-COOH) stretch (~2500–3300 cm⁻¹) and thiazole C=N absorption (~1650 cm⁻¹).
- Elemental Analysis : Ensure stoichiometric agreement with C₁₁H₉NO₂S₂.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Test against cyclooxygenase (COX) or tyrosine kinases via fluorometric/colorimetric kits, given structural analogs’ reported activity .
Advanced Research Questions
Q. How can the reaction mechanism for thioether formation be elucidated, and what intermediates are critical?
- Methodological Answer : Mechanistic studies require:
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track thiolate anion formation and halide displacement.
- Isolation of Intermediates : Identify transient species (e.g., sulfenyl halides) via low-temperature quenching .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for SN2 vs. radical pathways, especially with steric hindrance from the thiazole ring .
Q. What strategies are effective for structural optimization to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoic acid moiety to improve COX-2 selectivity, as seen in related compounds .
- Heterocycle Replacement : Substitute the thiazole with oxadiazole or triazole rings to modulate solubility and target affinity .
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, followed by hydrolysis in vivo .
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Impurity Effects : Re-synthesize the compound under controlled conditions and characterize rigorously (HPLC, HRMS) to exclude byproduct interference .
- Structural Confirmation : Re-analyze bioactive samples via X-ray crystallography to verify the correct tautomeric form of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
